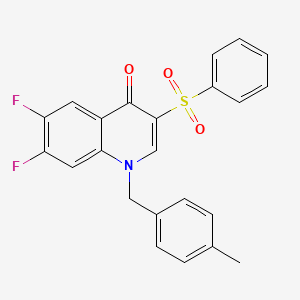

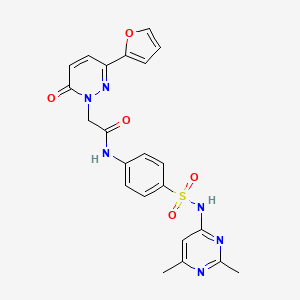

6,7-difluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-difluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives, which have been found to exhibit a broad range of biological activities. In

Aplicaciones Científicas De Investigación

Synthetic Cannabinoid Receptor Agonists

A study focused on the in vitro metabolic fate of synthetic cannabinoid receptor agonists (SCRAs), including compounds structurally related to quinolinones. These compounds, due to their sulfamoyl benzoate or sulfamoyl benzamide core structure, undergo significant metabolic transformations, including ester hydrolysis and hydroxylation, mediated by various cytochrome P450 isoforms. The identification of metabolites aids in the development of toxicological screening methods for these substances (Richter et al., 2022).

Photoinduced Chemical Transformations

Another study explored the photochemistry of fluorinated quinolone derivatives, highlighting their potential for heterolytic defluorination and the generation of aryl cations. This research provides insights into the photostability and reactivity of these compounds, which are crucial for understanding their pharmacological and therapeutic applications, particularly their phototoxicity in antibacterial therapy (Fasani et al., 1999).

Quinoline Derivatives Synthesis

Research on the synthesis of quinoline derivatives, including those with difluoro groups, has led to the development of new compounds with potential applications in drug discovery. These compounds include various substituted quinolines that could serve as building blocks for pharmaceuticals, demonstrating the versatility of quinoline chemistry (Didenko et al., 2015).

Anticancer and Antioxidant Properties

A notable study synthesized and evaluated a novel isoxazolequinoxaline derivative for its anticancer drug potential. This research involved comprehensive characterization, including crystal structure, DFT calculations, and biological activity assessments, showcasing the multifaceted applications of quinolinone derivatives in medicinal chemistry (Abad et al., 2021).

Molecular Interactions and Pharmacological Potential

Analysis of novel quinolinone structures with various ligands has furthered our understanding of their potential applications. These studies involve characterizing their crystallographic structures and evaluating their interactions, which are vital for designing drugs with targeted pharmacological effects (Michelini et al., 2019).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-6,7-difluoro-1-[(4-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2NO3S/c1-15-7-9-16(10-8-15)13-26-14-22(30(28,29)17-5-3-2-4-6-17)23(27)18-11-19(24)20(25)12-21(18)26/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMUQWQSCZLIAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-difluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-phenylpenta-1,4-dien-3-one](/img/structure/B2574495.png)

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/no-structure.png)

![5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B2574498.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone](/img/structure/B2574499.png)

![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2574503.png)

![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2574508.png)

![6-Acetyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2574509.png)